molecular formula C13H14N2O2S B2773046 4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid CAS No. 869634-04-8

4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid

Cat. No. B2773046
CAS RN: 869634-04-8
M. Wt: 262.33
InChI Key: IMNKPPYHTUWMSR-UHFFFAOYSA-N
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Description

“4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid” is a compound with the CAS Number: 869634-04-8 . It has a molecular weight of 262.33 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of thiazole derivatives, such as “this compound”, often involves the reaction of a compound with thiourea in acetic acid . The reaction is typically refluxed for a certain period, and the resulting thiazoles are crystallized from ethanol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H14N2O2S/c16-12(17)7-4-8-14-13-15-11(9-18-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,15)(H,16,17) .


Chemical Reactions Analysis

Thiazoles, the class of compounds to which “this compound” belongs, have been found to exhibit a wide range of biological activities . This suggests that they may participate in a variety of chemical reactions, although specific reactions involving “this compound” are not detailed in the available literature.


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point of 155-156°C .

Scientific Research Applications

Synthesis and Reactivity

Chemical Synthesis and Heterocyclic Compound Development : Research highlights the utility of similar thiazole compounds in synthesizing diverse heterocyclic compounds. For example, derivatives similar to "4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid" have been utilized as building blocks in the synthesis of pyrazolo-imidazoles, thiazoles, and other spiropyrans, showcasing the molecule's versatility in chemical reactions and compound development (Gomaa & Ali, 2020).

Biological Activities

Pharmacological Properties : Derivatives of thiazole compounds have been investigated for their diverse biological and pharmacological properties. For instance, phosphorylated derivatives of 1,3-azoles, including thiazoles, display a range of activities such as insectoacaricidal, antihypertensive, and anti-neurodegenerative effects (Abdurakhmanova et al., 2018). This indicates the potential of "this compound" and its analogs in developing new therapeutic agents.

Therapeutic Potential

Chemical Chaperones and Proteostasis : The therapeutic potential of compounds with similar structures in maintaining proteostasis has been demonstrated. For example, 4-phenylbutyric acid, sharing a phenyl and butanoic acid moiety with the compound , has been used clinically to treat urea cycle disorders and explored for its ability to act as a chemical chaperone, preventing misfolded protein aggregation and alleviating endoplasmic reticulum stress (Kolb et al., 2015). This suggests a promising avenue for the application of "this compound" in research aimed at managing diseases associated with protein folding disorders.

Future Directions

The future directions for research on “4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic Acid” could involve further exploration of its potential biological activities, as suggested by the activities of other thiazole derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could also be beneficial.

properties

IUPAC Name

4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-12(17)7-4-8-14-13-15-11(9-18-13)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNKPPYHTUWMSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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